![molecular formula C21H25N3O3 B6505521 ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396815-63-6](/img/structure/B6505521.png)
ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Description
The compound “ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It includes an adamantane group, which is a type of diamondoid and a stable hydrocarbon cage. This is connected to a pyrazolo[1,5-a]pyridine group, a bicyclic compound containing nitrogen . The molecule also contains an amido group and a carboxylate ester group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the adamantane cage structure, the pyrazolo[1,5-a]pyridine bicyclic ring system, and the amido and ethyl carboxylate functional groups. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amido and carboxylate groups could potentially engage in a variety of reactions. The pyrazolo[1,5-a]pyridine group might also participate in reactions, particularly at the nitrogen atoms .Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to be purine analogs . As such, they may interact with enzymes and receptors that recognize purines, potentially influencing a variety of cellular processes.
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidines have shown significant potential for the development of active small molecules . They possess structural lability due to the low energy of the conformational transition, which allows them to adjust to the active site of the desired target .
Biochemical Pathways
Given that pyrazolo[1,5-a]pyrimidines are purine analogs , they may interfere with purine metabolism and related biochemical pathways.
Result of Action
The ability of pyrazolo[1,5-a]pyrimidines to adjust to the active site of the desired target suggests that they may induce conformational changes in these targets, potentially altering their function .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(adamantane-1-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-27-19(25)17-12-22-24-4-3-16(8-18(17)24)23-20(26)21-9-13-5-14(10-21)7-15(6-13)11-21/h3-4,8,12-15H,2,5-7,9-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQYPNMFZNFPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate |
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